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Compound of Interest

2-(5-Chloro-2-nitrophenoxy)-
Compound Name:

ethylamine
CAS No.: 1248814-38-1
Cat. No.: B1468432

Get Quote

\ J

Structural Characterization, Synthetic Protocols, and Utility in Heterocyclic Scaffold
Construction

Part 1: Structural Informatics & Core Identity
Chemical Identity

2-(5-Chloro-2-nitrophenoxy)-ethylamine is a specialized aromatic ether widely utilized as a
strategic intermediate in the synthesis of 1,4-benzoxazine derivatives. Its structure features a
2,5-disubstituted benzene ring linked to an ethylamine chain via an ether bridge. The presence
of the nitro group at the ortho position relative to the ether linkage is critical, as it enables
reductive cyclization—a key transformation in generating pharmacologically active
heterocycles.
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Property Data Specification

IUPAC Name 2-(5-Chloro-2-nitrophenoxy)ethanamine
Common Name 5-Chloro-2-nitrophenoxyethylamine
Molecular Formula CsHoCIN20s3

Molecular Weight 216.62 g/mol

Canonical SMILES NCCOclc([O-])cce(Cl)cl

InChl Key (Predicted) Computable from SMILES
LogP (Predicted) ~1.3-1.6

H-Bond Donors/Acceptors 2/4

SMILES Code Analysis

The SMILES string NCCOc1c([O-])ccc(Cl)cl encodes the precise connectivity required for
chemoinformatic parsing:

NCCO: Defines the primary amine tail attached to the ethoxy linker.

cl...cl: Denotes the aromatic phenyl ring.

c([O-]): Specifies the nitro group at the ortho position (relative to the ether).

ccc(CI): Places the chlorine atom at the meta position relative to the nitro group (position 5 of
the ring).

Part 2: Synthetic Pathways & Protocols[1][2]
Retrosynthetic Analysis

The synthesis of 2-(5-Chloro-2-nitrophenoxy)-ethylamine is governed by the need to
establish the aryl-alkyl ether bond without compromising the nitro group or the primary amine.

o Strategy A (Recommended):O-Alkylation of 5-chloro-2-nitrophenol with a protected nitrogen
electrophile (e.g., N-(2-bromoethyl)phthalimide). This method prevents polyalkylation and

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1468432/docs?utm_src=pdf-body#technical-monograph-2-5-chloro-2-nitrophenoxy-ethylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1468432?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

ensures regioselective O-alkylation over N-alkylation.

o Strategy B (Direct): Reaction of 5-chloro-2-nitrophenol with 2-chloroethylamine
hydrochloride. While more direct, this route requires careful pH control to prevent
polymerization of the aziridine intermediate formed in situ.

o Strategy C (Alternative): Nucleophilic Aromatic Substitution (

) of 2,4-dichloronitrobenzene with ethanolamine. Note: This route is generally discouraged
for this specific target because aliphatic amines preferentially attack via the nitrogen, yielding
the aniline derivative (2-(5-chloro-2-nitrophenylamino)ethanol) rather than the ether.

Detailed Experimental Protocol (Strategy A: Phthalimide
Route)

This protocol prioritizes purity and scalability, utilizing the Gabriel synthesis modification to
introduce the amine.

Phase 1: Ether Formation

» Reagents: 5-Chloro-2-nitrophenol (1.0 eq), N-(2-bromoethyl)phthalimide (1.1 eq), Potassium
Carbonate (

, 2.0 eq), DMF (anhydrous).

e Procedure:

o

Charge a reaction vessel with 5-chloro-2-nitrophenol and

in DMF. Stir at 60°C for 30 minutes to form the phenoxide anion.

o

Add N-(2-bromoethyl)phthalimide portion-wise.

[¢]

Heat the mixture to 90°C and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAC).

[e]

Workup: Pour into ice water. Filter the precipitate (phthalimide intermediate). Wash with
water and cold ethanol.

Phase 2: Deprotection (Hydrazinolysis)
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e Reagents: Phthalimide intermediate (from Phase 1), Hydrazine hydrate (3.0 eq), Ethanol.

e Procedure:

[¢]

Suspend the intermediate in ethanol.
o Add hydrazine hydrate dropwise.
o Reflux for 2-3 hours. A white precipitate (phthalhydrazide) will form.

o Purification: Cool to room temperature. Acidify with 1M HCI to pH 2. Filter off the
phthalhydrazide by-product.

o Basify the filtrate with NaOH to pH 10 and extract with Dichloromethane (DCM).
o Dry organic layer (

) and concentrate to yield 2-(5-Chloro-2-nitrophenoxy)-ethylamine as a yellow oil/solid.

Synthesis & Cyclization Workflow Diagram

The following diagram illustrates the transformation from the phenol precursor to the target
amine and its subsequent cyclization to the benzoxazine scaffold.
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Figure 1: Step-wise synthetic pathway from commercial phenols to the target amine and its
downstream benzoxazine scaffold.
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Part 3: Applications in Drug Discovery
The Benzoxazine Scaffold

The primary utility of 2-(5-Chloro-2-nitrophenoxy)-ethylamine lies in its role as a "masked”
benzoxazine. Upon reduction of the nitro group to an aniline, the molecule undergoes a rapid
intramolecular condensation with the pendant alkylamine chain (often requiring an
aldehyde/ketone linker or direct displacement if a leaving group were present, but in this
specific structure, the reduction yields 2-(2-aminoethoxy)-5-chloroaniline).

To close the ring to form 7-chloro-3,4-dihydro-2H-1,4-benzoxazine, a one-carbon bridge (e.g.,
formaldehyde, phosgene, or CDI) or a two-carbon bridge (oxalyl chloride) is typically inserted
between the newly formed aniline nitrogen and the ethylamine nitrogen.

Key Therapeutic Areas:
« Dopaminergic Agents: Benzoxazine derivatives are frequently explored as D2/D3 agonists.
e Anticoagulants: Structural analogs are found in Factor Xa inhibitors.

o Antihypertensives: Related to the structure of phenoxybenzamine.

Mechanism of Action (Chemoinformatic View)

The molecule serves as a Pharmacophore Linker. The ethylamine chain provides flexibility and
a basic nitrogen for salt formation (improving solubility), while the chloronitrobenzene core
provides a rigid, electron-deficient aromatic system suitable for pi-stacking interactions in
protein binding pockets.
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Figure 2: Pharmacophore feature map of 2-(5-Chloro-2-nitrophenoxy)-ethylamine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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